molecular formula C18H18N2O2S B3013624 N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide CAS No. 892858-19-4

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide

Cat. No. B3013624
M. Wt: 326.41
InChI Key: BZMWZXAJPHQSCB-UHFFFAOYSA-N
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Description

The compound N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of biological activities. Benzothiazole derivatives have been extensively studied for their potential use in various therapeutic areas, including as antimicrobial agents and in cardiovascular disease treatment.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the formation of the core benzothiazole ring followed by various functionalization reactions to introduce different substituents. For instance, the synthesis of N-substituted benzothiazole derivatives can be achieved through the reaction of 2-halobenzothiazoles with different amines or amides . The synthesis process is crucial as it impacts the yield, purity, and pharmacological properties of the final compound.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The substitution pattern on the benzothiazole core can significantly influence the molecular properties, such as electronic distribution, conformational stability, and the ability to form hydrogen bonds, which are essential for biological activity. Crystal structure analysis can provide insights into the intermolecular interactions and the stability of the compound .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions. These reactions allow for the introduction of various functional groups that can modulate the biological activity of the compound. For example, the introduction of a phenoxy group can enhance the antimicrobial activity of the benzothiazole derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the core structure. These properties are important for the pharmacokinetic profile of the compound, including absorption, distribution, metabolism, and excretion. The presence of electron-withdrawing or electron-donating groups can also affect the acidity and basicity of the molecule, which in turn can influence its interaction with biological targets .

Scientific Research Applications

Photo-Physical Characteristics

Research into benzothiazole derivatives, similar to N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide, has explored their photo-physical properties. These compounds show excited state intra-molecular proton transfer pathways with unique absorption and emission characteristics, useful in fluorescence studies and potentially in imaging applications (Padalkar et al., 2011).

Antimicrobial Activity

Several studies have synthesized benzothiazole derivatives and evaluated their antimicrobial properties. These compounds exhibit significant in vitro antibacterial and antifungal activities, which could be leveraged in developing new antimicrobial agents (Padalkar et al., 2016).

Anticancer Evaluation

Benzothiazole derivatives have been synthesized and tested for their anticancer activity. Some compounds have shown promising results against various cancer cell lines, suggesting their potential in cancer therapy (Ravinaik et al., 2021).

Psychotropic and Anti-Inflammatory Activity

Certain benzothiazole derivatives exhibit notable psychotropic, anti-inflammatory, and cytotoxic effects. These findings indicate potential therapeutic applications in treating neurological disorders and inflammation (Zablotskaya et al., 2013).

Fluorescent Sensors

Research into benzothiazole-based fluorescent sensors has shown their capability in detecting specific analytes, such as Al3+ and Zn2+, due to significant spectral changes upon coordination. This property can be utilized in chemical sensing and imaging applications (Suman et al., 2019).

In Vivo Diuretic Activity

Certain benzothiazole carboxamide derivatives have been investigated for their in vivo diuretic activity. This suggests potential applications in treating conditions related to fluid retention or kidney function (Yar & Ansari, 2009).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors, particularly against steel corrosion in acidic environments. This application is relevant in industrial settings where corrosion prevention is crucial (Hu et al., 2016).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling the compound.


Future Directions

This involves predicting or suggesting further studies that can be done with the compound. This could be new reactions, potential uses, or investigations into its properties.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, not all of this information may be available. It’s always best to refer to reliable sources or consult with a chemistry professional for accurate information.


properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-2-13-7-6-10-15-17(13)20-18(23-15)19-16(21)11-12-22-14-8-4-3-5-9-14/h3-10H,2,11-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMWZXAJPHQSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide

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